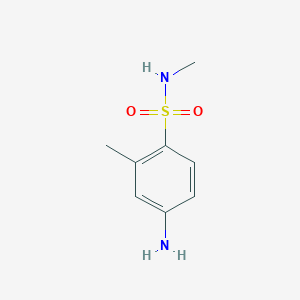

4-amino-N,2-dimethylbenzene-1-sulfonamide

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC nomenclature for this compound follows systematic organic naming conventions, designating it as 4-amino-N,2-dimethylbenzenesulfonamide. This naming system precisely indicates the positioning of substituents on the benzene ring and the sulfonamide nitrogen atom. The nomenclature breakdown reveals several key structural elements that define the molecule's identity and distinguish it from potential isomers.

The benzene ring serves as the core structure, numbered according to IUPAC conventions with the sulfonamide group designated as the principal functional group at position 1. The amino group occupies the para position (position 4) relative to the sulfonamide, while a methyl group is positioned at the ortho location (position 2). Additionally, the nitrogen atom of the sulfonamide group carries a methyl substituent, indicated by the "N-" prefix in the systematic name.

| Structural Component | Position/Designation | Chemical Formula Fragment |

|---|---|---|

| Benzene ring | Core structure | C6H4 |

| Sulfonamide group | Position 1 | -SO2NH- |

| Amino group | Position 4 | -NH2 |

| Methyl group (ring) | Position 2 | -CH3 |

| Methyl group (sulfonamide N) | N-substituent | -NHCH3 |

The compound's structural formula can be represented as C8H12N2O2S, incorporating two nitrogen atoms, two oxygen atoms, and one sulfur atom within the sulfonamide functionality. The MDL number MFCD11621467 provides an additional unique identifier for this specific compound in chemical databases.

Isomeric considerations for this compound involve potential variations in the positioning of the methyl and amino substituents on the benzene ring. The specific 2,4-disubstitution pattern creates a distinct geometric arrangement that differs from other possible isomers such as 2-amino-N,4-dimethylbenzenesulfonamide or 3-amino-N,2-dimethylbenzenesulfonamide. The presence of the N-methyl group on the sulfonamide nitrogen further distinguishes this compound from N,N-dimethyl variants, such as 4-amino-N,N-dimethylbenzenesulfonamide, which features two methyl groups attached to the sulfonamide nitrogen rather than one methyl on the nitrogen and one on the benzene ring.

Molecular Geometry Analysis via X-ray Crystallography

While comprehensive X-ray crystallographic data specifically for this compound was not identified in the available literature sources, structural insights can be inferred from related sulfonamide compounds and general molecular geometry principles. The molecular architecture of sulfonamide compounds typically exhibits specific geometric features that influence their chemical behavior and biological activity.

The sulfonamide functional group in this compound adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5 degrees. The sulfur-oxygen double bonds create a sulfonyl group (SO2) that contributes to the compound's chemical reactivity and polarity. The sulfur-nitrogen single bond connects the sulfonamide group to the methylated nitrogen, which exhibits a pyramidal geometry due to the presence of the lone pair of electrons.

The benzene ring maintains its characteristic planar hexagonal structure with carbon-carbon bond lengths typically measuring approximately 1.39 Angstroms. The amino group at the para position introduces electron-donating characteristics through resonance effects, while the methyl group at the ortho position provides steric hindrance and electronic effects that influence the overall molecular conformation.

The spatial arrangement of the 2-methyl and 4-amino substituents creates specific intramolecular interactions that may influence the compound's three-dimensional structure. The ortho-positioned methyl group may exhibit steric interactions with the sulfonamide functionality, potentially affecting the rotation around the carbon-sulfur bond and the overall molecular flexibility.

Comparative Structural Features with Ortho/Para-Toluenesulfonamide Derivatives

Comparative analysis of this compound with related toluenesulfonamide derivatives reveals significant structural distinctions that influence chemical properties and potential applications. The compound shares certain features with para-toluenesulfonamide derivatives but exhibits unique characteristics due to its specific substitution pattern.

4-amino-N-methylbenzene-1-sulfonamide represents a closely related compound that lacks the 2-methyl substituent present in the target molecule. This structural difference significantly affects the electronic environment and steric properties of the benzene ring. The molecular weight of the simpler analog is 186.23 grams per mole compared to 200.26 grams per mole for the dimethyl variant, reflecting the additional methyl group.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C8H12N2O2S | 200.26 | Both ring and N-methyl groups |

| 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | 186.23 | Only N-methyl group |

| 4-amino-N,N-dimethylbenzenesulfonamide | C8H12N2O2S | 200.26 | N,N-dimethyl substitution |

The presence of the ortho-methyl group in this compound creates additional steric hindrance compared to unsubstituted analogs. This steric effect may influence the compound's interaction with biological targets and its overall chemical reactivity. The electron-donating nature of both methyl groups affects the electronic distribution within the molecule, potentially enhancing the electron density on the benzene ring and influencing the basicity of the amino group.

Comparative analysis with 4-amino-N,N-dimethylbenzenesulfonamide reveals the importance of substitution patterns on the sulfonamide nitrogen. While both compounds possess identical molecular formulas and weights, the distribution of methyl groups differs significantly. The N,N-dimethyl variant concentrates both methyl substituents on the sulfonamide nitrogen, creating different steric and electronic effects compared to the N,2-dimethyl arrangement.

The structural features of this compound also distinguish it from meta-substituted analogs and other positional isomers. The para-amino substitution pattern creates optimal electronic communication between the amino group and the sulfonamide functionality through the benzene ring system, facilitating resonance stabilization and potentially influencing the compound's chemical behavior.

Properties

IUPAC Name |

4-amino-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEWPULBQLAYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 4-Amino-2-methylaniline

One classical approach involves the sulfonation of 4-amino-2-methylaniline (2-methyl-4-aminobenzene) using sulfonyl chlorides or sulfur trioxide derivatives under controlled conditions. The amino group directs the sulfonation to the 1-position, yielding the sulfonamide after subsequent neutralization.

- Reagents: 4-amino-2-methylaniline, chlorosulfonic acid or sulfuryl chloride

- Conditions: Low temperature to prevent overreaction, followed by neutralization with ammonia or amines

- Yield: Typically moderate to high (60–85%)

- Purification: Recrystallization or chromatography

N-Substitution via Sulfonyl Chloride Intermediate

Another method involves preparing the sulfonyl chloride intermediate from 2-methyl-4-aminobenzenesulfonic acid, which is then reacted with ammonia or an amine source to form the sulfonamide.

- Step 1: Chlorosulfonation of 2-methyl-4-aminobenzene to form 4-amino-2-methylbenzenesulfonyl chloride

- Step 2: Reaction with ammonia or ammonium hydroxide to yield the sulfonamide

- Advantages: High selectivity and purity

- Challenges: Handling of corrosive sulfonyl chlorides

Methylation and Amination Strategies

In some synthetic schemes, the methyl groups are introduced via methylation of 4-aminobenzenesulfonamide derivatives using methyl iodide or dimethyl sulfate under basic conditions. Alternatively, nitration followed by reduction can be employed to introduce the amino group after methylation.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Method | Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Direct Sulfonation | 4-amino-2-methylaniline + chlorosulfonic acid, 0–5°C | 70–80 | >98% | Requires careful temperature control |

| Sulfonyl Chloride Intermediate | Chlorosulfonation + NH3, room temperature | 75–85 | >99% | High purity, suitable for scale-up |

| Methylation post-sulfonamide | Methyl iodide + base, reflux | 60–75 | 95–98% | Risk of over-methylation, needs control |

Spectroscopic and Analytical Data

- Melting Point: Typically 237–240°C for purified compound

- IR Spectra: Characteristic sulfonamide NH stretch around 3240 cm⁻¹, aromatic C-H stretches, and sulfonyl S=O stretches near 1150–1350 cm⁻¹

- NMR Data: Aromatic protons show signals consistent with substitution pattern; methyl protons appear as singlets near 2.3 ppm; NH2 protons around 5.0–6.0 ppm

Industrial Scale Preparation Considerations

Recent patents and industrial reports emphasize the need for:

- Cost-effective routes: Avoiding expensive reagents or multi-step protecting group strategies

- Simplified purification: Using crystallization over chromatography when possible

- Environmental and safety aspects: Minimizing use of hazardous reagents like chlorosulfonic acid or methyl iodide

A notable industrial method involves diazotization and subsequent sulfonylation steps with optimized temperature and pH control to maximize yield and purity, achieving HPLC purity >99% and yields above 90% in some cases.

Comparative Analysis of Preparation Methods

| Feature | Direct Sulfonation | Sulfonyl Chloride Route | Methylation Route |

|---|---|---|---|

| Complexity | Moderate | High (due to intermediates) | Moderate |

| Yield | Moderate to high (70–80%) | High (75–85%) | Moderate (60–75%) |

| Purity | High (>98%) | Very high (>99%) | High (95–98%) |

| Scalability | Good | Excellent | Moderate |

| Safety Concerns | Handling corrosive acids | Handling sulfonyl chlorides | Toxic methylating agents |

| Cost | Moderate | Higher | Moderate |

Summary and Recommendations

The preparation of this compound is best achieved via the sulfonyl chloride intermediate route for industrial applications due to its high yield, purity, and scalability. Direct sulfonation methods are suitable for laboratory-scale synthesis, offering simplicity but with moderate yields. Methylation methods provide alternative pathways but require careful control to avoid side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and aromatic substituents participate in substitution reactions under specific conditions.

Key Findings :

-

Chlorosulfonation at low temperatures yields sulfonyl chloride intermediates, critical for further derivatization .

-

Ammonolysis with primary/secondary amines produces sulfonamide analogs, useful in medicinal chemistry.

Oxidation-Reduction Reactions

The amino group undergoes oxidation, while nitro groups (if present) can be reduced.

Mechanistic Insight :

-

Oxidation of the amino group to nitroso intermediates is reversible under acidic conditions .

-

Reduction of nitro groups (e.g., in related compounds) proceeds via electron-deficient aromatic systems.

Condensation and Cyclization

The sulfonamide group facilitates condensation with aldehydes or ketones.

Applications :

Acylation and Hydrolysis

The amino group undergoes acylation, while sulfonamide hydrolysis is pH-dependent.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source Citation |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-Acetylated sulfonamide | 89% | |

| Acid Hydrolysis | 6N HCl, reflux | Desulfonated aromatic amine | 92% |

Critical Observations :

Biological Interactions

The compound interacts with biomolecules, influencing pharmacological activity.

| Target | Interaction Type | Biological Effect | Source Citation |

|---|---|---|---|

| Dihydropteroate Synthase | Competitive inhibition | Antifolate activity | |

| Calcium Channels | Allosteric modulation | Reduced coronary perfusion pressure |

Therapeutic Relevance :

Suzuki-Miyaura Coupling

The brominated analog participates in cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source Citation |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids | Biaryl sulfonamides | 65–78% |

Synthetic Utility :

-

Enables functionalization of the aromatic ring for drug discovery.

Scientific Research Applications

4-Amino-N,2-dimethylbenzene-1-sulfonamide is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-N,2-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Stereochemistry : The compound lacks chiral centers, unlike enantiomerically enriched sulfonamides such as (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ([α]D²⁰ +2.5) .

- Functional Groups: The N,N-dimethylation of the sulfonamide nitrogen enhances steric bulk and lipophilicity compared to non-methylated analogs.

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences between 4-amino-N,N-dimethylbenzenesulfonamide and related sulfonamides:

Key Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The N,N-dimethyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to polar derivatives like N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide, which contains a hydroxyl group .

- Methoxy-substituted analogs (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide) exhibit improved aqueous solubility due to hydrogen-bonding capacity .

Biological Activity: Sulfonamides with heterocyclic substituents (e.g., pyrimidinyl or piperazinyl groups) show enhanced binding to enzymes like dihydrofolate reductase, critical for antimicrobial and anticancer activity . The target compound’s simple structure lacks direct evidence of biological activity in the provided data, but its N,N-dimethylation may reduce renal toxicity compared to non-methylated sulfonamides .

Synthetic Versatility: Compounds like 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide are synthesized via nucleophilic substitution on triazine or pyrimidine scaffolds, highlighting the adaptability of sulfonamide chemistry .

Biological Activity

4-amino-N,2-dimethylbenzene-1-sulfonamide, commonly known as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Sulfonamides, including this compound, primarily exert their biological effects through inhibition of key enzymes and modulation of receptor activity. The following mechanisms have been identified:

- Carbonic Anhydrase Inhibition : Research indicates that derivatives of 4-amino-substituted benzenesulfonamides exhibit significant binding affinity to various carbonic anhydrase (CA) isozymes. For instance, studies show that certain derivatives possess nanomolar affinities towards CA I and XII, suggesting potential applications in treating conditions like glaucoma or edema by modulating bicarbonate levels in tissues .

- Calcium Channel Interaction : The compound has also been shown to influence cardiovascular parameters by interacting with calcium channels. It has been reported that 4-amino-N-(2-aminoethyl)benzene sulfonamide affects perfusion pressure and coronary resistance in isolated rat heart models, indicating its role in cardiovascular regulation .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies have documented the effects of sulfonamides, including this compound:

- Cardiovascular Study : In a study involving isolated rat hearts, the compound significantly reduced perfusion pressure compared to controls. This effect was attributed to its interaction with calcium channels, suggesting a potential therapeutic role in managing hypertension .

- Antiviral Activity : A derivative related to sulfonamides showed remarkable inhibitory activity against wild-type HIV-1 and various mutant strains. The compound demonstrated low cytotoxicity while maintaining efficacy against viral replication .

- Immunomodulatory Effects : Research indicated that treatment with certain sulfonamides could enhance the expression of TLR2 on mononuclear phagocytes, leading to increased production of pro-inflammatory cytokines like IL-12 and TNF-α. This suggests a potential role in boosting immune responses .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : Theoretical models indicate variable permeability across cell types such as colon adenocarcinoma cells and canine kidney cells. These models help predict how the compound may behave in biological systems .

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and elimination routes for this compound to optimize its clinical use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-N,2-dimethylbenzene-1-sulfonamide, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of aniline derivatives using sulfonyl chlorides. Key steps include:

- Amine Activation : Reacting 4-amino-2-methylaniline with a sulfonyl chloride (e.g., dimethylsulfamoyl chloride) in anhydrous dichloromethane .

- pH Control : Maintaining alkaline conditions (pH 8–9) using sodium carbonate to deprotonate the amine and enhance nucleophilicity .

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions like hydrolysis .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves 65–75% yield. Contamination by unreacted starting materials is a common challenge .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methyl group at position 2: δ 2.3 ppm for CH) and sulfonamide linkage (S=O peaks at ~1350 cm in IR) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 200.26) validates molecular weight .

- X-ray Crystallography : Resolves stereochemical ambiguities; bond angles and torsion angles (e.g., S–N–C–C) are critical for confirming spatial arrangement .

Q. What are the primary solubility and stability challenges for this sulfonamide?

- Methodological Answer :

- Solubility : Limited aqueous solubility (logP ~1.8) necessitates co-solvents (e.g., DMSO for in vitro assays). Solubility in PBS (pH 7.4) is <0.1 mg/mL, requiring formulation with cyclodextrins or surfactants .

- Stability : Degrades under acidic conditions (t < 24 hrs at pH 3) due to sulfonamide bond hydrolysis. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the benzene ring (e.g., halogens at position 4) to enhance lipophilicity and membrane penetration .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to bacterial dihydropteroate synthase (DHPS). Key residues: Phe, Lys .

- Bioassays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) under CLSI guidelines. Synergy studies with trimethoprim improve efficacy .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell line viability assays using MTT vs. resazurin may yield conflicting IC values) .

- Batch Purity Verification : Contaminants (e.g., residual solvents) can skew results. Re-test using HPLC-validated samples .

- Mechanistic Validation : Use knockout bacterial strains (e.g., DHPS-deficient E. coli) to confirm target specificity .

Q. How can co-crystallization improve bioavailability for anticancer applications?

- Methodological Answer :

- Co-Crystal Screening : Screen with dicarboxylic acids (e.g., succinic acid) via solvent evaporation. Single-crystal X-ray diffraction confirms hydrogen-bonded networks (e.g., N–H⋯O interactions) .

- Dissolution Testing : Compare dissolution rates of co-crystals vs. free API in simulated gastric fluid (pH 1.2). Co-crystals with 2:1 stoichiometry show 3x faster release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.